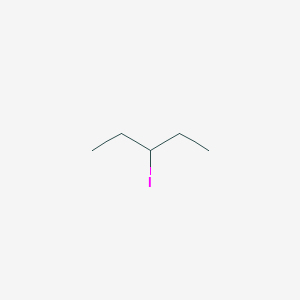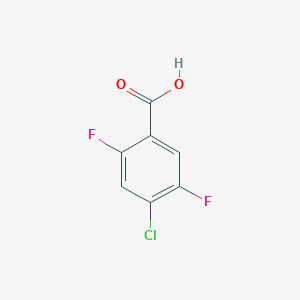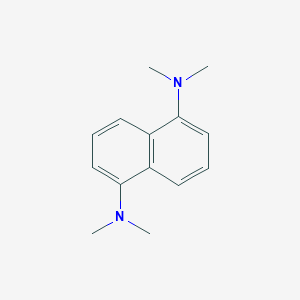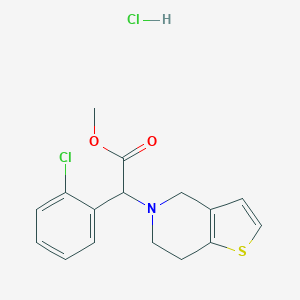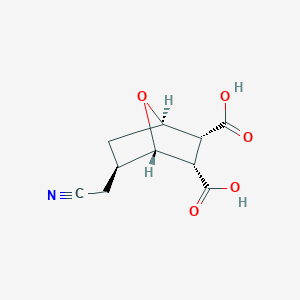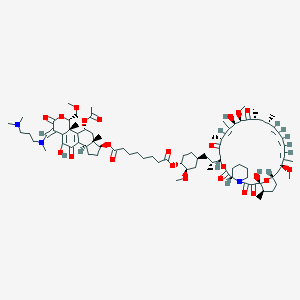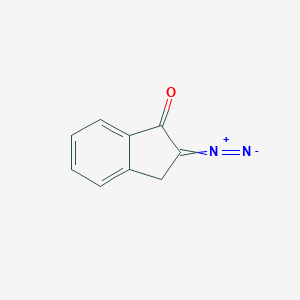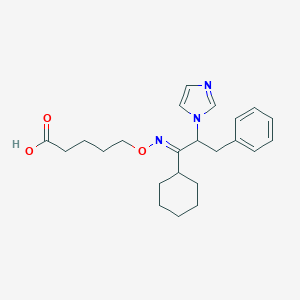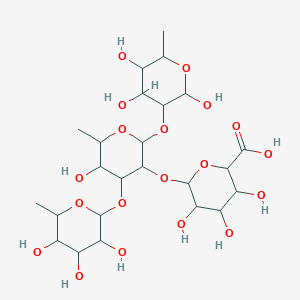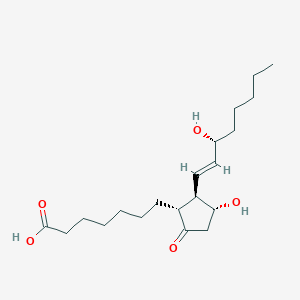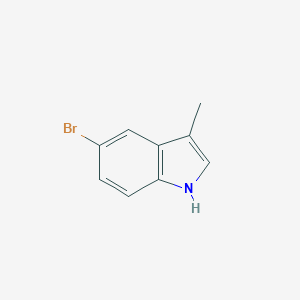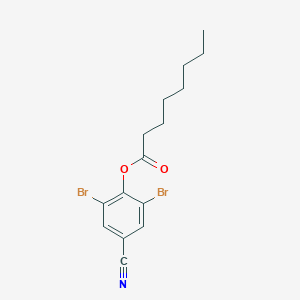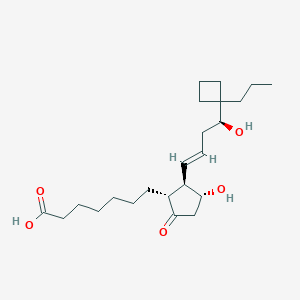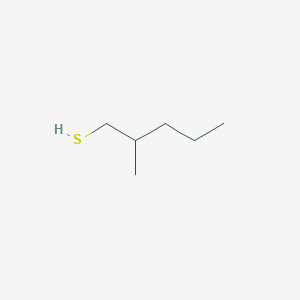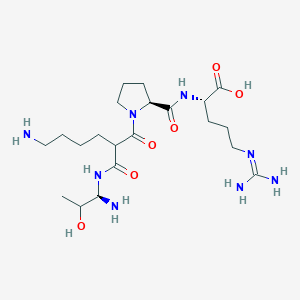
H-Thr-(psi)(nhco)lys-pro-arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Thr-(psi)(nhco)lys-pro-arg-OH, also known as THK-265, is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has gained attention due to its unique structure and potential biological effects. In
Applications De Recherche Scientifique
H-Thr-(psi)(nhco)lys-pro-arg-OH has been studied for its potential applications in scientific research. One area of interest is its use in the study of protein-protein interactions. H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been studied for its potential use in drug discovery. The peptide has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH is not fully understood. However, it is believed that the peptide binds to specific proteins, which can lead to changes in cellular signaling pathways. H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to bind to the protein HSP90, which is involved in the regulation of cellular stress responses. By binding to HSP90, H-Thr-(psi)(nhco)lys-pro-arg-OH may be able to modulate cellular stress responses and potentially have an impact on disease processes.
Effets Biochimiques Et Physiologiques
H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that H-Thr-(psi)(nhco)lys-pro-arg-OH can inhibit the growth of certain types of cancer cells. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. H-Thr-(psi)(nhco)lys-pro-arg-OH has also been shown to have an impact on cellular signaling pathways, which can have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of H-Thr-(psi)(nhco)lys-pro-arg-OH is its potential use in the study of protein-protein interactions. The peptide has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. However, there are also limitations to the use of H-Thr-(psi)(nhco)lys-pro-arg-OH in lab experiments. One limitation is the cost of synthesis, which can be prohibitive for some researchers. Additionally, the mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on H-Thr-(psi)(nhco)lys-pro-arg-OH. One area of interest is the identification of additional protein targets for the peptide. By identifying new protein targets, researchers may be able to gain a better understanding of the mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH. Additionally, future research could focus on the development of new synthetic methods for H-Thr-(psi)(nhco)lys-pro-arg-OH, which could potentially reduce the cost of synthesis. Finally, there is potential for the development of new drugs based on the structure of H-Thr-(psi)(nhco)lys-pro-arg-OH. By modifying the peptide structure, researchers may be able to create new drugs with improved efficacy and reduced side effects.
Conclusion
H-Thr-(psi)(nhco)lys-pro-arg-OH is a synthetic peptide that has gained attention for its potential applications in scientific research. The peptide has been shown to have activity against certain types of cancer cells and may be useful in the study of protein-protein interactions. While there are limitations to the use of H-Thr-(psi)(nhco)lys-pro-arg-OH in lab experiments, there are also several future directions for research on the peptide. By continuing to study H-Thr-(psi)(nhco)lys-pro-arg-OH, researchers may be able to gain a better understanding of its mechanism of action and potential applications in drug discovery.
Méthodes De Synthèse
H-Thr-(psi)(nhco)lys-pro-arg-OH is a synthetic peptide that is created through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of a peptide chain. The synthesis of H-Thr-(psi)(nhco)lys-pro-arg-OH involves the use of protected amino acids, coupling reagents, and resin support. After synthesis, the peptide is cleaved from the resin and purified using chromatography techniques.
Propriétés
Numéro CAS |
136981-77-6 |
|---|---|
Nom du produit |
H-Thr-(psi)(nhco)lys-pro-arg-OH |
Formule moléculaire |
C21H40N8O6 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)28-17(31)13(6-2-3-9-22)19(33)29-11-5-8-15(29)18(32)27-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12?,13?,14-,15-,16+/m0/s1 |
Clé InChI |
VZTVXNGXZIXDPC-SVXVCFNTSA-N |
SMILES isomérique |
CC([C@H](N)NC(=O)C(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
SMILES canonique |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Synonymes |
H-Thr-(psi)(NHCO)(R,S)Lys-Pro-Arg-OH H-Thr-(psi)(NHCO)Lys-Pro-Arg-OH threonyl-(psi)(NHCO)lysyl-prolyl-arginine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



